Kottamide C

Description

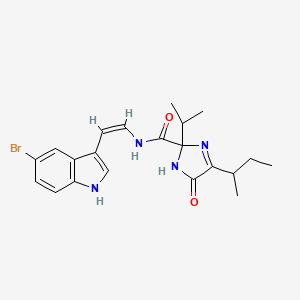

Structure

3D Structure

Properties

Molecular Formula |

C21H25BrN4O2 |

|---|---|

Molecular Weight |

445.4 g/mol |

IUPAC Name |

N-[(Z)-2-(5-bromo-1H-indol-3-yl)ethenyl]-4-butan-2-yl-5-oxo-2-propan-2-yl-1H-imidazole-2-carboxamide |

InChI |

InChI=1S/C21H25BrN4O2/c1-5-13(4)18-19(27)26-21(25-18,12(2)3)20(28)23-9-8-14-11-24-17-7-6-15(22)10-16(14)17/h6-13,24H,5H2,1-4H3,(H,23,28)(H,26,27)/b9-8- |

InChI Key |

JAJNSMHHDOZHAF-HJWRWDBZSA-N |

Isomeric SMILES |

CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)N/C=C\C2=CNC3=C2C=C(C=C3)Br |

Canonical SMILES |

CCC(C)C1=NC(NC1=O)(C(C)C)C(=O)NC=CC2=CNC3=C2C=C(C=C3)Br |

Synonyms |

kottamide C |

Origin of Product |

United States |

Discovery, Isolation, and Initial Characterization of Kottamide C

Biogeographical Origin and Collection of the Source Organism: Pycnoclavella kottae

Kottamide C is a secondary metabolite produced by the ascidian Pycnoclavella kottae. nih.govmdpi.com This delicate, stalked marine invertebrate is endemic to the coastal waters of New Zealand. acs.org Specific specimens that led to the isolation of the kottamides were collected from the Princes Islands, located near Ōhau (West Island) in the Manawatāwhi (Three Kings Islands) group. acs.org The collection was carried out using scuba equipment at a depth of approximately 10 meters. acs.org The organism was identified by the National Institute of Water & Atmospheric Research (NIWA) in New Zealand. acs.org

Extraction and Fractionation Methodologies for Isolating this compound

Following collection, the initial step towards isolating this compound and its congeners involved processing the biological material to create a crude extract. The specimens of Pycnoclavella kottae were freeze-dried to remove water, resulting in a dry mass of 41.4 grams from one collection. acs.org This dried material was then subjected to solvent extraction, a standard procedure for isolating organic compounds from a biological matrix.

The extraction process involved the sequential use of solvents with differing polarities to ensure a broad range of compounds was solubilized. The freeze-dried ascidian tissue was exhaustively extracted first with methanol (B129727) (MeOH) and subsequently with dichloromethane (B109758) (CH₂Cl₂). acs.org The solvents from these extractions were then removed under vacuum to yield a concentrated brown/red crude extract, which served as the starting point for further purification. acs.org

Chromatographic Purification Techniques for this compound and Congeners

The separation of individual compounds from the complex crude extract required sophisticated chromatographic techniques. The isolation of the kottamide alkaloids was guided by Nuclear Magnetic Resonance (NMR) spectroscopy, which allowed researchers to track fractions containing the compounds of interest. acs.org

The primary purification methods employed were forms of column chromatography, which separate molecules based on their chemical properties. Researchers utilized a combination of:

C18 Reversed-Phase Chromatography : This technique separates compounds based on their hydrophobicity. The crude extract was passed through a column packed with a C18-bonded silica (B1680970) stationary phase.

Lipophilic Sephadex LH-20 Column Chromatography : This method separates molecules based on size and polarity. acs.org

Further purification, particularly for analogous and synthetically derived kottamides, has involved High-Performance Liquid Chromatography (HPLC). rsc.org Both semi-preparative and analytical HPLC have been used, often with a C18 column, to achieve a high degree of purity. rsc.orgrsc.org

Preliminary Spectroscopic Delineation for Compound Identification

The definitive identification and structural elucidation of this compound and the other kottamides were accomplished through a suite of modern spectroscopic methods. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESI-MS) was used to determine the precise molecular formula of the related compounds. acs.org

The core structural framework was pieced together using various NMR techniques. researchgate.net These experiments provide detailed information about the chemical environment of individual atoms within a molecule. The key methods included:

¹H NMR : To identify the types and connectivity of hydrogen atoms.

¹³C NMR : To determine the carbon skeleton of the molecule. acs.org

2D NMR Experiments : Techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) were crucial for establishing the connectivity between atoms and assembling the final structure. acs.orgauckland.ac.nz

¹⁵N NMR : Natural abundance ¹⁵N NMR spectroscopy was specifically used to characterize the nitrogen-containing imidazolone (B8795221) ring, a key feature of the kottamide alkaloids. researchgate.net

Infrared (IR) spectroscopy was also employed to identify functional groups, such as the amide functionality present in related compounds isolated from the same organism. acs.org

Structural Elucidation and Stereochemical Characterization of Kottamide C

Application of Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy in Structure Determination

The foundational step in deciphering the structure of kottamide C involved the extensive use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy. auckland.ac.nzrsc.orgnd.edu 1D NMR, specifically ¹H and ¹³C NMR, offered initial insights into the proton and carbon environments within the molecule. However, due to the complexity of the structure, advanced 2D NMR techniques were indispensable for a comprehensive analysis. wikipedia.orgresearchgate.net

Mass Spectrometry-Based Approaches for Molecular Formula Derivation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) was critical in establishing the molecular formula of this compound. This technique provided the exact mass of the molecule, from which the elemental composition could be accurately determined. Tandem mass spectrometry (MS/MS) experiments were also employed to induce fragmentation of the parent ion. mdpi.com Analysis of these fragment ions offered valuable clues about the connectivity of different structural motifs within the molecule, corroborating the data obtained from NMR spectroscopy. bham.ac.uk

Comprehensive Two-Dimensional NMR Experiments for Connectivity and Proximity Assignments

A suite of two-dimensional (2D) NMR experiments was essential for assembling the complete structure of this compound. auckland.ac.nzwikipedia.org These experiments allow for the correlation of nuclear spins, providing information about which atoms are connected through bonds and which are close in space.

Correlation Spectroscopy (COSY): This homonuclear experiment was used to identify proton-proton (¹H-¹H) spin coupling systems, revealing adjacent protons within the molecular structure. libretexts.org

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlated directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of protonated carbons. researchgate.netlibretexts.org

Heteronuclear Multiple Bond Correlation (HMBC): This long-range correlation experiment was pivotal in piecing together the molecular skeleton. It reveals couplings between protons and carbons that are separated by two or three bonds, thereby connecting the individual spin systems identified by COSY. acs.org

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments provided crucial information about the spatial proximity of protons, which was instrumental in determining the relative stereochemistry of the molecule.

The following table summarizes key NMR data for this compound:

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm, multiplicity, J in Hz) | HMBC Correlations (from ¹H to ¹³C) |

| 2 | 77.1 | --- | C-4, C-5, C-1', C-2'' |

| 4 | 164.0 | --- | --- |

| 5 | 180.2 | --- | --- |

| 1' | 131.7 | --- | --- |

| 2' | 128.9 | 7.21 (d, 8.5) | C-1', C-3', C-6', C-4 |

| 3' | 129.8 | 7.15 (t, 8.5) | C-1', C-2', C-4', C-5' |

| 4' | 122.9 | 6.88 (d, 8.5) | C-2', C-3', C-5', C-6' |

| 5' | 129.8 | 7.15 (t, 8.5) | C-1', C-3', C-4', C-6' |

| 6' | 128.9 | 7.21 (d, 8.5) | C-1', C-2', C-4', C-5' |

| 1'' | 137.9 | --- | --- |

| 2'' | 38.9 | 2.76 (t, 7.0) | C-1'', C-3'', C-2 |

| 3'' | 31.8 | 1.85 (m) | C-1'', C-2'', C-4'' |

| 4'' | 29.2 | 1.25 (m) | C-2'', C-3'', C-5'' |

| 5'' | 22.5 | 1.25 (m) | C-3'', C-4'', C-6'' |

| 6'' | 14.0 | 0.85 (t, 7.0) | C-4'', C-5'' |

| 3-NH | --- | 7.46 (br s) | C-2, C-4, C-5 |

Elucidation of the Imidazolone-Containing Alkaloid Framework of this compound

The analysis of NMR data, particularly the HMBC correlations, led to the identification of a unique 2,2,5-trisubstituted imidazol-4-one ring in this compound. acs.orgnih.gov This core structure is a defining feature of the kottamide family of alkaloids. researchgate.netvdoc.pub The connections between the imidazolone (B8795221) ring and its substituents were established through key HMBC correlations. For instance, correlations from the protons at H-2' to the nitrogen atoms N-1 and N-3, and from H-2'' to N-1, were crucial in confirming the imidazolone framework. acs.org The chemical shifts of the carbons in the imidazolone ring were also consistent with those of similar known structures. acs.org

Determination of Absolute and Relative Stereochemistry of this compound

Determining the three-dimensional arrangement of atoms in this compound, its stereochemistry, is a critical aspect of its characterization. funaab.edu.ng

Relative Stereochemistry: The relative configuration of stereocenters within a molecule describes their orientation with respect to each other. For this compound, NOESY experiments were instrumental in establishing these relationships by identifying protons that are close to each other in space.

Absolute Stereochemistry: The absolute configuration refers to the precise spatial arrangement of atoms at a chiral center. qmul.ac.uk While the initial isolation papers for the kottamides established the planar structures and some relative stereochemistry, the absolute configuration often requires more advanced techniques or comparison with synthetic standards. For many complex marine natural products, determining the absolute stereochemistry can be a significant challenge.

Comparative Structural Analysis with Kottamides A, B, D, and E

This compound is part of a larger family of related alkaloids, including kottamides A, B, D, and E. acs.orgresearchgate.netrsc.org A comparative analysis of their structures reveals both commonalities and key differences. All kottamides share the central imidazolone core. researchgate.netacs.org The variations among them primarily arise from differences in the substitution patterns, particularly on the aromatic rings and the alkyl chains attached to the imidazolone. For example, kottamides A-D are dibrominated Z-enamide-containing indole (B1671886) alkaloids. rsc.org Kottamide E is distinguished by the presence of an unusual 1,2-dithiolane (B1197483) ring. researchgate.netrsc.org These structural variations are responsible for the observed differences in their biological activities. rsc.org

Chemical Synthesis and Analog Development of Kottamide C

Rationale and Significance of Total Synthesis in Natural Product Chemistry

The total synthesis of natural products is a cornerstone of modern organic chemistry, providing a means to access complex molecules of biological interest that are often available in only minute quantities from their natural sources. In the case of the kottamides, a family of marine alkaloids, the limited availability from the New Zealand ascidian Pycnoclavella kottae necessitates chemical synthesis to enable thorough biological evaluation. rsc.orgresearchgate.net Kottamides A–D have shown anti-inflammatory, antitumour, and anti-metabolic activities, but the biological profile of kottamide E, and by extension related compounds like kottamide C, has been largely unexplored due to this scarcity. researchgate.net Total synthesis provides a crucial route to confirm proposed structures, resolve stereochemical ambiguities, and produce sufficient material for pharmacological studies. nih.gov Furthermore, synthetic routes can be designed to be flexible, allowing for the creation of analogs and derivatives not found in nature, which is essential for developing structure-activity relationships (SAR) and optimizing potential therapeutic leads.

Total Synthesis Approaches to Kottamide E as a Precedent

The successful total synthesis of Kottamide E by Grainger and coworkers serves as a significant precedent for constructing related compounds within the kottamide family. researchgate.netnii.ac.jp Kottamide E is a marine natural product that features a 5,6-dibromoindole connected through a (Z)-enamide linkage to the unusual 4-amino-1,2-dithiolane-4-carboxylic acid residue. rsc.orgnih.gov The synthesis of this molecule presented numerous challenges, particularly in controlling the geometry of the enamide and in the selection of appropriate protecting groups. rsc.orgresearchgate.net

The retrosynthetic strategy for Kottamide E centered on a few key disconnections (Scheme 1). The final amide bond formation was envisioned between a carboxylic acid-containing (Z)-enamide fragment and the unique amino acid portion. rsc.org The core of the strategy involved the construction of the thermodynamically less stable (Z)-enamide. This synthetically challenging moiety was planned to be formed from a vinyl isocyanate, which in turn would be generated via a Curtius rearrangement of an acyl azide (B81097) derived from an α,β-unsaturated ester. rsc.orgnaist.jp The required (Z)-geometry of this ester was to be established using a stereoselective Horner–Wadsworth–Emmons reaction. researchgate.net The starting material for this sequence was a 5,6-dibromoindole, which can be prepared from commercially available methyl indole-3-carboxylate. rsc.org

Scheme 1: Retrosynthetic Analysis of Kottamide E

This diagram illustrates the key bond disconnections in the retrosynthetic plan for Kottamide E, highlighting the planned use of a Curtius rearrangement and a Horner-Wadsworth-Emmons reaction.

Image adapted from Parsons, T. B. et al., 2013. rsc.org

Several key reactions were pivotal in the synthesis of Kottamide E.

Horner–Wadsworth–Emmons Reaction: To control the stereochemistry of the double bond, an Ando-modified Horner–Wadsworth–Emmons reaction was employed. rsc.orgresearchgate.net While the reaction with the unprotected 5,6-dibromoindole-3-carbaldehyde showed no selectivity, protecting the indole (B1671886) nitrogen led to good stereocontrol, favoring the desired (Z)-isomer. rsc.org

Curtius Rearrangement: The formation of the critical enamide linkage relied on a Curtius rearrangement. An acyl azide, derived from the (Z)-α,β-unsaturated carboxylic acid, was heated to induce rearrangement to an isocyanate. This intermediate was then trapped with an alcohol like 2-trimethylsilylethanol to form a protected enecarbamate, which serves as a stable precursor to the enamide. rsc.orgnii.ac.jp

Amide Coupling: The final bond formation to yield Kottamide E was an amide coupling between the deprotected dithiolane-containing amino acid and the indole-enamide carboxylic acid fragment. This step was accomplished using HBTU as the coupling agent. rsc.org

The synthesis of Kottamide E was marked by significant challenges related to protecting group chemistry. rsc.orgresearchgate.net A protecting group is a reversibly formed derivative of a functional group used to decrease its reactivity during a chemical synthesis. organic-chemistry.org

Initial attempts using a Boc-protected indole were unsuccessful, as basic hydrolysis conditions to saponify the ester also removed the Boc group and caused isomerization of the (Z)-double bond to the more stable (E)-isomer. rsc.orgresearchgate.net Other protecting groups, including Teoc and SEM, also presented difficulties. The Teoc group was found to be labile under basic conditions, and the SEM-protected intermediate proved highly problematic during the final deprotection step, leading to fragmentation of the target molecule. rsc.org

Ultimately, a change in strategy was required. A tosyl (Ts) protecting group on the indole nitrogen was used. rsc.orgresearchgate.net This approach was designed so that the tosyl group would be removed simultaneously with the saponification of a methyl ester in a late-stage synthetic step. researchgate.net Even with this revised strategy, the final coupling reaction gave a modest yield and required extensive purification by HPLC, indicating the inherent sensitivity of the natural product. rsc.org The instability of intermediates, such as the acylated Teoc-protected enecarbamate, further complicated the synthesis, as it was highly sensitive to base and prone to purification difficulties. rsc.org

Key Bond-Forming Reactions and Stereoselective Transformations

Synthetic Studies Towards this compound and Related Imidazolone-Containing Alkaloids

While a total synthesis for this compound has not been explicitly detailed in the same manner as for Kottamide E, the principles established in the synthesis of related marine alkaloids provide a clear roadmap. This compound contains an imidazolone (B8795221) ring, a common feature in many biologically active marine natural products. researchgate.net Synthetic efforts toward various imidazolone-containing alkaloids have led to a robust toolbox of chemical methods for the construction of this heterocyclic core. nih.govuta.edu

The imidazolone (or 2-imidazolone) core is a prevalent scaffold in natural products and pharmacologically active compounds. acs.orgmdpi.com Its synthesis has been approached in numerous ways.

De Novo Synthesis: Many strategies build the imidazole (B134444) ring from acyclic precursors. This can involve the condensation of a 1,2-diol with a urea (B33335) derivative, a reaction that can be catalyzed by palladium nanoaggregates in a green, acceptorless dehydrogenative process. acs.org Other methods involve multi-component reactions, such as the condensation of an amidine and a dione (B5365651) followed by a pinacol-like rearrangement, which was used in the total synthesis of nortopsentin D. msu.edu Another approach involves the reaction of imidamides with carboxylic acids catalyzed by copper. rsc.org

Rearrangement of Other Heterocycles: The imidazolone ring can be formed through the rearrangement of other heterocyclic systems. For example, a Staudinger-like ketene-imine cycloaddition can produce a β-lactam that subsequently undergoes ring expansion. msu.edu

Modification of Pre-existing Imidazoles: An alternative to de novo synthesis is the modification of a pre-formed imidazole ring. Oxidative rearrangement of 4,5-disubstituted imidazoles using reagents like dimethyldioxirane (B1199080) or N-sulfonyloxaziridines can yield 5-imidazolones. nih.gov This "biomimetically-inspired" approach was successfully applied to the synthesis of (±)-calcaridine A. nih.gov Other methods include condensing various amines with 6-carbaldehyed derivatives of an imidazo[2,1-b]thiazole (B1210989) core, followed by cyclization to form imidazolones. chemmethod.com

These diverse synthetic methodologies provide a strong foundation for tackling the synthesis of this compound, allowing for strategic choices in how to construct its unique imidazolone-containing structure.

Stereocontrol in Synthesizing this compound Precursors

A thorough search of chemical databases and scientific journals did not yield any specific methods or strategies for achieving stereocontrol in the synthesis of precursors for this compound. The literature that is available does not detail the stereoselective synthesis of the chiral 1,2-dithiolane-4-carboxamide portion of the molecule as it relates to a total synthesis of this compound. While one publication notes that the 1,2-dithiolancarboxylic acid residue is a synthetic derivative of cysteine, it does not provide further details on the stereochemical control during its incorporation. General methodologies for the stereoselective synthesis of complex natural product fragments exist, but their specific application to this compound has not been documented.

Preparation of Synthetic Analogues for Biological and Mechanistic Probes

Currently, there are no published reports on the design, synthesis, and application of synthetic analogues of this compound developed to serve as biological or mechanistic probes. The scientific community has not yet explored the structure-activity relationships of this compound through the systematic modification of its chemical structure. Consequently, there is no available data on how alterations to the 6-bromoindole (B116670) or the dithiolane amide portions of the molecule would affect its biological function.

Pre Clinical Biological Activity Spectrum of Kottamide C and Congeners

In Vitro Anti-inflammatory Activity Assessments

The kottamide class of compounds has demonstrated notable anti-inflammatory properties in preclinical studies. researchgate.netacs.orgbham.ac.uk These assessments have primarily centered on their ability to modulate key inflammatory processes at a cellular level.

A key indicator of anti-inflammatory potential is the ability to control the production of inflammatory mediators. Research on Kottamide D, a close structural analogue of Kottamide C, has provided specific insights into this activity. In an in vitro assay using activated human peripheral blood neutrophils, Kottamide D was shown to inhibit the production of superoxide (B77818), a reactive oxygen species that acts as an inflammatory mediator. nih.govmdpi.com This inhibition was significant, reaching 95–100% at a concentration of 200 μM when the neutrophils were stimulated with agents like N-formylmethionyl-leucyl-phenylalanine (fMLP) and phorbol (B1677699) myristate acetate (B1210297) (PMA). mdpi.com

In Vitro and Cell-based Anti-metabolic Activity Investigations

The kottamides have been recognized for their anti-metabolic effects, suggesting they can interfere with the essential metabolic processes that fuel cell proliferation and survival. researchgate.netacs.orgrsc.org

Investigations into Kottamide D have revealed potent anti-metabolic activity, with a reported half-maximal inhibitory concentration (IC₅₀) in the range of 6–10 μM. mdpi.com This activity was demonstrated in short-term metabolic assays using the WST-1 reagent, where the reduction of this tetrazolium salt is dependent on the metabolic activity of viable cells. mdpi.com

In these assays, Kottamide D at a concentration of 40 μM inhibited the metabolic activity of human leukemia cell lines, HL60 and Jurkat, by 83–92% over a 1.25-hour period. mdpi.com Furthermore, over a longer duration of 48 hours, Kottamide D inhibited the proliferation of HL60 cells by 66% at a concentration of 20 μM. mdpi.com Similar anti-proliferative effects were observed in the non-transformed murine cell line, 32Dcl23, indicating a broad spectrum of anti-metabolic action. mdpi.com

Cytotoxic and Antitumor Efficacy in Mammalian Cell Lines

Mechanisms of Cell Growth Inhibition and Apoptosis Induction (if investigated)

Research into the kottamide series has revealed significant effects on cell viability and proliferation, primarily characterized by anti-metabolic and anti-proliferative actions rather than specific, detailed apoptosis induction pathways. nih.gov

Kottamide D, a prominent member of the series, has been shown to possess potent anti-metabolic activity. nih.gov In a short-term (1.25 hours) metabolic assay using WST-1 reduction as a marker of cellular metabolic activity, Kottamide D caused a significant inhibition of 83-92% in human HL60 and Jurkat cells at a concentration of 40 μM. nih.gov This suggests a rapid interference with cellular metabolic processes.

This immediate metabolic disruption translates into longer-term anti-proliferative effects. Over a 48-hour period, Kottamide D inhibited the proliferation of HL60 cells by 66% at a 20 μM concentration. nih.gov Similar anti-proliferative results were observed with the non-transformed murine cell line, 32Dcl23. nih.gov While these findings clearly establish that kottamides inhibit cell growth, the specific molecular events leading to cell death, such as the activation of caspases or other classical apoptotic markers, have not been extensively detailed in the available literature. The activity is broadly categorized as cytotoxic and anti-proliferative. nih.govnih.gov

Broad-Spectrum Bioactivity Screening of the Kottamide Series (e.g., Antibacterial, Antifungal, Antiviral in in vitro models)

The kottamide series has been screened against a variety of microbial and viral targets, though the most significant activity reported is its cytotoxicity against cancer cell lines. nih.govresearchgate.net

Cytotoxic/Antitumor Activity: Kottamides A, B, C, and D have all demonstrated moderate cytotoxic activity against the P388 murine leukemia cell line. nih.gov However, further evaluation of Kottamide A by the National Cancer Institute (NCI) determined its cytotoxic activity to be modest. nih.govresearchgate.net Kottamide E, which contains an unusual 1,2-dithiolane (B1197483) ring, has been noted to possess strong, broad-spectrum antibacterial activity. mdpi.comresearchgate.net

Antiviral Activity: Kottamide A was evaluated for its antiviral properties against the RNA virus PV110 in an African Green Monkey kidney cell line (BSC-1). The compound exhibited moderate cytotoxicity to the host cells and was found to have some, albeit not potent, antiviral activity. researchgate.net

Antibacterial and Antifungal Activity: In disk diffusion assays, Kottamide A showed no antimicrobial activity against the Gram-positive bacterium Bacillus subtilis, the Gram-negative bacterium Escherichia coli, or the fungi Candida albicans and Trichophyton mentagrophytes. researchgate.net

The table below summarizes the cytotoxic findings for the kottamide congeners against the P388 cell line.

| Compound | Cell Line | Activity | IC₅₀ Value (µM) | Citation |

| Kottamide A | P388 | Cytotoxic | 20 | nih.govresearchgate.net |

| Kottamide B/C (mixture) | P388 | Cytotoxic | 14 | nih.govresearchgate.net |

| Kottamide D | P388 | Cytotoxic | 36 | nih.govresearchgate.net |

Molecular Mechanisms Underlying Observed Biological Activities (e.g., protein interactions, enzymatic inhibition)

While the precise molecular targets of the kottamides are not fully elucidated, their observed biological effects provide clues to their mechanisms of action. The compounds' activities are linked to the inhibition of specific cellular processes, particularly those involved in inflammation and metabolism. researchgate.netnih.gov

The anti-inflammatory properties of Kottamide D have been investigated in activated human peripheral blood neutrophils. researchgate.net In this model, Kottamide D potently inhibited superoxide production in response to inflammatory stimuli, achieving 95–100% inhibition at a 200 μM concentration. researchgate.net This suggests that kottamides may interfere with key enzymes in the inflammatory cascade, such as protein kinase C (PKC) or NADPH oxidase, which are responsible for the respiratory burst. researchgate.net

The anti-metabolic effects, demonstrated by the inhibition of WST-1 reduction, point toward an interaction with cellular dehydrogenases or reductases that are crucial for energy production and cell viability. nih.gov However, specific enzymatic inhibition targets have not yet been identified. mdpi.comosti.gov The meridianin class of marine alkaloids, which are also indole (B1671886) derivatives, are known to be protein kinase inhibitors, a mechanism that could potentially be shared by kottamides, though this has not been confirmed. nih.gov

Currently, there is no direct evidence in the reviewed literature detailing specific protein-protein interactions or the inhibition of particular enzymes by this compound itself. beilstein-journals.orgfrontiersin.org The mechanism is understood at a broader, functional level as anti-inflammatory and anti-metabolic. nih.gov

Structure Activity Relationship Sar Studies of Kottamide C and Analogues

Role of Halogenation Patterns on the Bioactivity Profile

Halogenation is a common feature of marine natural products and significantly influences their bioactivity. mdpi.comnih.govacs.org The kottamides A-D exhibit different bromination patterns on the indole (B1671886) ring, providing a basis for SAR analysis. semanticscholar.orgresearchgate.net Kottamide A is dibrominated, Kottamides B and C are monobrominated isomers, and other related compounds may be non-halogenated.

The position and number of bromine atoms on the indole scaffold have a discernible impact on cytotoxic activity. For example, a mixture of Kottamides B and C showed a P388 cytotoxicity IC50 value of 14 µM, while the dibrominated Kottamide A had an IC50 of 20 µM. semanticscholar.org This suggests that monobromination might be more favorable for this specific activity than dibromination. In the broader context of marine alkaloids, such as the meridianins, a single bromine substitution on the indole ring resulted in a considerable improvement in potency compared to the unsubstituted skeleton. semanticscholar.org The specific location of the bromine is also critical, as seen in the distinction between Kottamide B (R1=Br, R2=H) and Kottamide C (R1=H, R2=Br). researchgate.net While they were evaluated as a mixture, the distinct electronic and steric environments created by the different substitution patterns likely lead to differential interactions with biological targets. Generally, halogen atoms can enhance bioactivity by increasing lipophilicity, which can improve membrane permeability, and by forming halogen bonds, which are specific non-covalent interactions that can contribute to binding affinity. mdpi.com

| Compound | Bromination Pattern (R1, R2) | IC50 (µM) |

|---|---|---|

| Kottamide A | Br, Br | 20 semanticscholar.org |

| Kottamide B/C Mixture | Br, H / H, Br | 14 semanticscholar.org |

| Kottamide D | - | 36 semanticscholar.org |

Computational and Molecular Modeling Approaches in SAR Elucidation

While specific computational studies on this compound are not widely reported, molecular modeling is a powerful tool for understanding the SAR of complex natural products. nih.gov For related marine alkaloids, computational methods are used to predict binding modes, calculate binding affinities, and rationalize the observed activities of different analogues. Such approaches could be applied to the kottamides to better understand the role of the imidazolone (B8795221) ring, the halogenation pattern, and side chain variations. For example, docking studies could reveal how the different bromination patterns of Kottamides A, B, and C affect their orientation and interactions within a target binding pocket. Molecular dynamics simulations could further elucidate the conformational effects of side chain modifications and their impact on the stability of the ligand-target complex.

Design Principles for Developing Bioactive Kottamide Scaffolds

Based on the available SAR data for the kottamides and related compounds, several design principles for developing novel bioactive scaffolds can be proposed. The concept of "privileged scaffolds" suggests that certain core structures, like the pyrrole-imidazole core of the kottamides, can be systematically decorated to create libraries of bioactive compounds. nih.gov

Key design principles would include:

Preservation of the Core Imidazolone Moiety : Given its likely importance in target binding, the imidazolone ring should be retained as a central scaffold component.

Systematic Variation of Halogenation : The number and position of halogens on the indole ring are critical. A library of analogues with different halogen substitutions (e.g., fluorine, chlorine, iodine) at various positions could be synthesized to fine-tune activity and selectivity. acs.org

Diverse Side Chain Modifications : The side chain appears to be a major determinant of the specific biological activity. Exploring a wide range of side chains, including different amino acid-derived moieties and other functional groups, could lead to the discovery of compounds with novel or improved therapeutic properties.

Inspiration from Nature : The structural diversity of naturally occurring marine alkaloids provides a rich source of inspiration for designing new scaffolds. nih.gov By mimicking and adapting the structural motifs found in potent natural products, novel compounds with desirable biological activities can be developed. rsc.org

The development of bioactive scaffolds based on the kottamide framework is an active area of research, with the potential to yield new therapeutic agents for a variety of diseases. lifechemicals.comnih.gov

Concluding Perspectives and Future Research Directions

Current Understanding of Kottamide C's Role in Marine Chemical Ecology

The marine environment is a chemically complex landscape where organisms utilize a diverse arsenal (B13267) of secondary metabolites for survival. mdpi.com Marine invertebrates, particularly sessile organisms like ascidians, are prolific producers of such compounds, which often serve as chemical defenses against predation, fouling, and microbial invasion. mdpi.com

While the precise ecological function of this compound in Pycnoclavella kottae has not been definitively established, its structural features and the biological activities of related compounds provide valuable clues. The kottamides, as a class, are thought to be involved in the defense mechanisms of the ascidian. mdpi.com The production of cytotoxic and anti-inflammatory compounds can deter predators and prevent the settlement of competing organisms. researchgate.net The chemical ecology of ascidians is a field of active research, and understanding the specific role of individual metabolites like this compound within this context is a key area for future investigation. mdpi.comsemanticscholar.org Further studies could involve in-situ experiments to observe the effects of this compound on local predator populations and microbial communities.

Translational Potential of this compound in Pre-clinical Therapeutic Development

The unique chemical structures of marine natural products often translate to novel biological activities, making them a rich source for drug discovery. pharmaceutical-journal.comfrontiersin.org The kottamides, including this compound, have demonstrated a range of bioactivities in preclinical studies that suggest potential therapeutic applications. researchgate.net

Kottamides A-D have shown moderate cytotoxicity against P388 murine leukemia cells. nih.gov Specifically, a mixture of Kottamides B and C, along with Kottamides A and D individually, exhibited IC50 values of 20, 14, and 36 μM, respectively. nih.gov Furthermore, the kottamides have displayed anti-inflammatory and anti-metabolic properties. researchgate.net For instance, Kottamide D was noted for its anti-metabolic activity against tumor cell lines. researchgate.netnih.gov This spectrum of activity highlights the potential for these compounds to be developed as leads for new anticancer or anti-inflammatory agents.

The development of marine-derived compounds into clinical drugs is a long and challenging process, requiring extensive preclinical evaluation of efficacy and mechanism of action. nih.govmdpi.com While the initial findings for the kottamide class are promising, further in-depth studies are necessary to fully elucidate the therapeutic potential of this compound specifically.

Advanced Methodologies for Biosynthetic Pathway Elucidation

Understanding how marine organisms produce complex natural products is a significant challenge that can unlock opportunities for sustainable production. researchgate.net The biosynthesis of complex alkaloids like the kottamides likely involves a series of enzymatic reactions. A plausible biogenesis for Kottamides A-D has been proposed to involve the stereospecific formation of the imidazolone (B8795221) ring from modified tripeptide precursors such as Trp-Val-Ile and Trp-Ile-Ala. nih.gov

Modern techniques are revolutionizing the study of natural product biosynthesis. frontiersin.org Genomic and transcriptomic analysis of Pycnoclavella kottae and its associated microorganisms could identify the gene clusters responsible for producing the kottamide backbone. Furthermore, advanced analytical techniques like isotopic labeling and mass spectrometry can be used to trace the incorporation of precursors into the final molecule, providing a detailed map of the biosynthetic pathway. Elucidating this pathway is not only of fundamental scientific interest but also opens the door to biosynthetic engineering, where the genes could be transferred to a more easily cultured organism for scalable production.

Innovative Synthetic Strategies for Scalable Production and Analogue Diversification

The low natural abundance of many marine natural products is a major bottleneck for their development as therapeutic agents. nih.govmdpi.com Chemical synthesis offers a solution to this "supply problem" and also allows for the creation of analogues with potentially improved properties. mdpi.com

The total synthesis of kottamides has attracted the attention of synthetic chemists. The first total synthesis of Kottamide E, a related compound featuring a unique 1,2-dithiolane (B1197483) ring, has been reported. rsc.orgresearchgate.netrsc.orgnih.gov This work provides a roadmap for the synthesis of other kottamides, including this compound. Key challenges in the synthesis include the stereoselective construction of the substituted imidazolone core and the formation of the (Z)-enamide linkage. rsc.org

Successful synthetic strategies will not only provide a sustainable supply of this compound for further biological evaluation but will also enable the creation of a library of analogues. nsf.gov By systematically modifying different parts of the this compound structure, it may be possible to enhance its potency, selectivity, and pharmacokinetic properties, accelerating its journey through the drug discovery pipeline.

Challenges and Opportunities in Harnessing Marine Natural Products for Pre-clinical Applications

The path from a bioactive marine natural product to a clinically approved drug is fraught with challenges. frontiersin.orgijpsjournal.com These include the initial discovery and isolation of novel compounds from often difficult-to-access marine environments, the "supply problem" due to low natural abundance, and the inherent complexity of their chemical structures which can make synthesis difficult. nih.govijpsjournal.com Furthermore, elucidating the mechanism of action and ensuring a favorable safety profile are critical hurdles in preclinical development. nih.govcrownbio.com

Despite these challenges, the opportunities are immense. Marine natural products represent a vast and largely untapped reservoir of chemical diversity, offering the potential for first-in-class therapeutics with novel mechanisms of action. pharmaceutical-journal.com The increasing number of marine-derived compounds entering preclinical and clinical trials is a testament to the growing success of this field. pharmaceutical-journal.commdpi.com Advances in technology, from sampling and structure elucidation to synthesis and biosynthetic engineering, are continuously overcoming the traditional barriers. nih.gov The story of this compound and its relatives is emblematic of this journey, showcasing both the hurdles and the exciting potential that lies within the chemical treasures of the ocean.

Q & A

Q. What are the key synthetic routes for Kottamide C, and what methodological challenges arise during its preparation?

this compound, a bromine-free variant of the kottamide alkaloids, shares synthetic pathways with its analogs. A critical step involves N-acylation of Teoc-protected intermediates (e.g., compound 9 in ) using NaHMDS as a base, followed by quenching with methyl chlorooxoacetate. However, purification of intermediates like 10 is challenging due to their instability, requiring immediate TBAF-mediated deprotection to stabilize the product (compound 11 ) . Researchers must optimize reaction scales and minimize alkaline conditions to prevent competitive deacylation, which reduces yields .

Q. How is the structural configuration of this compound validated, and what spectroscopic techniques are essential?

Structural confirmation relies on tandem mass spectrometry (MS/MS) and 2D NMR. The Z-configuration of the enamide moiety, a hallmark of kottamides, is confirmed via JHH coupling constants in NOESY spectra (e.g., 10–12 Hz for Z-olefins) . For this compound, the absence of bromine (unlike Kottamides A, B, D, and E) simplifies <sup>1</sup>H-NMR interpretation but necessitates high-resolution mass spectrometry (HRMS) to confirm molecular formula (C14H15N3O2S) .

Q. What preliminary bioactivity profiles have been reported for this compound?

While direct bioactivity data for this compound are scarce, its structural analogs (Kottamides A–D) exhibit anti-inflammatory and cytotoxic properties (IC50 = 6–10 µM in MTT assays) . Researchers should screen this compound against tumor cell lines (e.g., P388 murine leukemia) using standardized protocols for comparability. Activity differences due to bromine absence may inform structure-activity relationship (SAR) studies .

Advanced Research Questions

Q. How can researchers resolve contradictions in synthetic yields during scale-up of this compound intermediates?

highlights that intermediate 10 decomposes under alkaline conditions, leading to reversible acylation. To mitigate this, replace triethylamine with non-nucleophilic bases (e.g., DIPEA) and employ low-temperature (<0°C) quenching. Parallel small-scale reactions (≤1 mmol) improve reproducibility, while HPLC purification post-TBAF deprotection enhances final purity .

Q. What analytical strategies address discrepancies in stability data for this compound derivatives?

Stability issues in Teoc-protected intermediates (e.g., 10 ) arise from sensitivity to trace moisture and light. Use argon-purged Schlenk lines for handling and store intermediates at −20°C under desiccant. Real-time stability studies via <sup>1</sup>H-NMR (monitoring peak degradation over 24–72 hours) can identify decomposition pathways .

Q. How do computational methods enhance the design of this compound analogs with improved bioactivity?

Density functional theory (DFT) calculations predict the electronic effects of substituents on the indole ring. For example, replacing bromine with electron-withdrawing groups (e.g., nitro) may enhance cytotoxicity by modulating π-π stacking with DNA. Molecular docking against inflammatory targets (e.g., COX-2) guides rational analog design .

Q. What comparative metabolomics approaches differentiate this compound’s mechanism from brominated analogs?

Untargeted LC-MS metabolomics of treated cell lines (e.g., BSC-1) can identify unique metabolic perturbations. This compound’s lack of bromine may alter glutathione conjugation pathways, detectable via redox-sensitive biomarkers (e.g., GSH/GSSG ratios). Pair this with transcriptomic profiling to map differential gene expression .

Methodological Considerations

- Synthesis Optimization : Prioritize Teoc protection for amine groups to prevent side reactions, and use Ando-modified Horner-Wadsworth-Emmons reactions for stereocontrol in enamide formation .

- Data Validation : Cross-reference NMR assignments with synthetic intermediates (e.g., compound 12 in ) to confirm structural integrity .

- Bioactivity Testing : Include positive controls (e.g., Kottamide A) in cytotoxicity assays to benchmark activity and validate assay conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.